molecular formula C21H20N2O2 B2377955 1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide CAS No. 941904-59-2

1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2377955
CAS RN: 941904-59-2
M. Wt: 332.403
InChI Key: LMIQMMXPNPLKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide, also known as Bepotastine, is a pharmaceutical compound that has been developed as an antihistamine and mast cell stabilizer. It has been used to treat allergic rhinitis, urticaria, and other allergic conditions. Bepotastine has been approved for use in Japan, Korea, and other countries, and is currently undergoing clinical trials in the United States.

Mechanism of Action

1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide acts as a selective antagonist of the histamine H1 receptor, blocking the binding of histamine and preventing the release of inflammatory mediators from mast cells. It also has some activity against other receptors, including the serotonin 5-HT2A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to reduce the symptoms of allergic rhinitis, including sneezing, itching, and nasal congestion. It also has anti-inflammatory effects, reducing the production of cytokines and chemokines that contribute to allergic inflammation. In addition, this compound has been shown to have some antihistaminic effects on the central nervous system, which may contribute to its sedative properties.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the H1 receptor, as well as its ability to inhibit mast cell activation and histamine release. However, it also has some limitations, including its low solubility in water and the need for careful control of reaction conditions during synthesis.

Future Directions

There are several potential future directions for research on 1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide, including its use in combination with other drugs for the treatment of allergic diseases, as well as its potential for use in the treatment of other inflammatory conditions. Additional studies are also needed to further elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.

Synthesis Methods

The synthesis of 1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide involves several steps, including the condensation of 2-ethylbenzaldehyde with pyridine-3-carboxylic acid, followed by reduction and acylation to produce the final compound. The process is complex and requires careful control of reaction conditions and purification steps to achieve high yields and purity.

Scientific Research Applications

1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide has been the subject of extensive scientific research, with numerous studies investigating its pharmacological properties and potential therapeutic applications. Some of the key areas of research include its effects on histamine release, mast cell activation, and allergic inflammation.

properties

IUPAC Name

1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-17-10-6-7-11-19(17)22-21(25)18-12-13-20(24)23(15-18)14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQMMXPNPLKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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